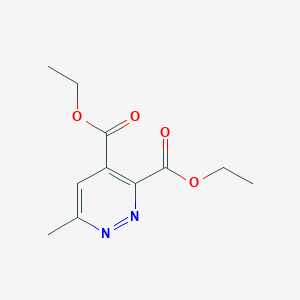

Diethyl 6-methylpyridazine-3,4-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 6-methylpyridazine-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-4-16-10(14)8-6-7(3)12-13-9(8)11(15)17-5-2/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQFYSUKUVPSLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NC(=C1)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30305737 | |

| Record name | MLS003106891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42602-57-3 | |

| Record name | 3,4-Pyridazinedicarboxylic acid, 6-methyl-, 3,4-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42602-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 177771 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042602573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003106891 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003106891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of diethyl 6-methylpyridazine-3,4-dicarboxylate typically involves the reaction of 6-methylpyridazine-3,4-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Diethyl 6-methylpyridazine-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.

Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Diethyl 6-methylpyridazine-3,4-dicarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex pyridazine derivatives.

Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl 6-methylpyridazine-3,4-dicarboxylate involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Dimethyl 5-Hydroxy-6-methylpyridine-3,4-dicarboxylate

- Structural Differences : Replaces the pyridazine ring with a pyridine ring and introduces a hydroxyl group at the 5-position. The ester groups are methyl rather than ethyl.

- Methyl esters lower molecular weight (321.33 g/mol vs. 391.46 g/mol for related compounds) and may reduce boiling points compared to ethyl esters .

- Applications : Likely used in synthetic intermediates for hydroxypyridine-based pharmaceuticals.

Diethyl 6-Acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate

- Structural Differences : Features a fused pyrido-pyrazine ring system with an acetyl substituent and a partially saturated dihydro structure.

- The acetyl group introduces a ketone moiety, enabling nucleophilic additions or condensations.

- Applications : Suitable as a precursor for nitrogen-rich heterocycles in materials science .

Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate

- Structural Differences: Replaces the pyridazine ring with a thiophene (sulfur-containing) ring and adds amino groups at the 2- and 5-positions.

- Impact on Properties: Amino groups confer basicity and reactivity toward electrophilic substitution, contrasting with the electron-deficient pyridazine core. Thiophene’s aromaticity differs from pyridazine, altering electronic properties and conjugation pathways .

- Applications: Potential use in conductive polymers or ligands for metal coordination.

Diethyl 5-Chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate

- Structural Differences : Substitutes the pyridazine with a pyrazole ring, adds a chloro group at the 5-position, and a methyl group at the 1-position.

- Impact on Properties :

- Applications : Intermediate in agrochemicals or kinase inhibitors.

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Reactivity Features |

|---|---|---|---|---|

| Diethyl 6-methylpyridazine-3,4-dicarboxylate | Pyridazine | 6-methyl, 3,4-diethyl esters | ~280 (estimated) | Electron-deficient, ester hydrolysis |

| Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | Pyridine | 5-hydroxy, 6-methyl, 3,4-dimethyl esters | 321.33 | Polar, acid-sensitive hydroxyl |

| Diethyl 6-acetylpyrido-pyrazine dicarboxylate | Pyrido-pyrazine | 6-acetyl, dihydro, 7,7-diethyl esters | 321.33 | Fused-ring rigidity, ketone reactivity |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | Thiophene | 2,5-amino, 3,4-diethyl esters | ~285 (estimated) | Basic amino groups, sulfur aromaticity |

| Diethyl 5-chloro-1-methylpyrazole-3,4-dicarboxylate | Pyrazole | 5-chloro, 1-methyl, 3,4-diethyl esters | 260.68 | Electrophilic chloro, pyrazole reactivity |

Biological Activity

Diethyl 6-methylpyridazine-3,4-dicarboxylate (C11H14N2O4) is a pyridazine derivative recognized for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Diethyl 6-Methylpyridazine-3,4-Dicarboxylate

This compound is synthesized through the reaction of 6-methylpyridazine-3,4-dicarboxylic acid with ethanol under reflux conditions. The resulting product is purified via recrystallization, yielding a compound that is utilized as an intermediate in the synthesis of more complex pyridazine derivatives.

Diethyl 6-methylpyridazine-3,4-dicarboxylate exhibits its biological activity primarily through interactions with specific enzymes and receptors in biological systems. It can modulate enzyme activity and influence various biochemical pathways. The precise mechanisms depend on the structural characteristics of the derivatives formed from this compound.

Biological Activities

Research indicates that diethyl 6-methylpyridazine-3,4-dicarboxylate possesses several notable biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition can lead to significant interactions with co-administered drugs, affecting their pharmacokinetics.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens. The exact mechanisms remain under investigation but may involve disruption of microbial metabolic processes.

- Antioxidant Activity : Some studies indicate that this compound may exhibit antioxidant properties, which could be beneficial in protecting cells from oxidative stress.

Case Studies and Research Findings

-

Study on CYP Enzyme Interaction :

- A study highlighted the interaction profile of diethyl 6-methylpyridazine-3,4-dicarboxylate with CYP1A2, demonstrating its potential to inhibit this enzyme significantly. This finding raises concerns regarding drug-drug interactions when co-administered with other medications metabolized by CYP1A2.

-

Antimicrobial Efficacy :

- In vitro tests conducted on various bacterial strains showed that diethyl 6-methylpyridazine-3,4-dicarboxylate exhibited varying degrees of antimicrobial activity. The compound was particularly effective against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

-

Antioxidant Studies :

- Research investigating the antioxidant capacity of diethyl 6-methylpyridazine-3,4-dicarboxylate revealed that it scavenged free radicals effectively in vitro. This property suggests potential applications in formulations aimed at reducing oxidative damage in biological systems.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Enzyme Inhibition | Inhibits CYP1A2; affects drug metabolism | |

| Antimicrobial Properties | Effective against Gram-positive bacteria | |

| Antioxidant Activity | Scavenges free radicals |

Q & A

Q. What are the standard synthetic routes for preparing diethyl 6-methylpyridazine-3,4-dicarboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of diethyl 6-methylpyridazine-3,4-dicarboxylate typically involves cyclocondensation or substitution reactions. A common approach is the reaction of hydrazine derivatives with acetylene dicarboxylates under reflux in dioxane or ethanol. For example, analogous pyridazine dicarboxylates are synthesized by reacting hydrazides with dimethyl acetylene dicarboxylate in dioxane, followed by slow evaporation and crystallization . Optimization includes controlling temperature (reflux at ~100°C), solvent polarity, and stoichiometric ratios. Reaction progress can be monitored via TLC or HPLC.

Q. What spectroscopic techniques are most effective for characterizing diethyl 6-methylpyridazine-3,4-dicarboxylate?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify substituents and confirm ester groups. For instance, ethyl ester protons appear as quartets (~4.3 ppm) and triplets (~1.3 ppm), while pyridazine ring protons resonate between 7.0–8.5 ppm .

- IR Spectroscopy: Ester carbonyl (C=O) stretches at ~1720–1740 cm and pyridazine ring vibrations at ~1600 cm .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 281.1 for CHNO).

Q. What are the common reactivity patterns of diethyl 6-methylpyridazine-3,4-dicarboxylate in organic synthesis?

Methodological Answer: The compound undergoes:

- Hydrolysis: Ester groups hydrolyze to carboxylic acids under acidic/basic conditions (e.g., HCl/NaOH, 60°C), forming water-soluble derivatives for further functionalization .

- Nucleophilic Substitution: The pyridazine ring reacts with amines or thiols at electron-deficient positions (e.g., C-3 or C-6) .

- Coordination Chemistry: The dicarboxylate moiety can act as a ligand for metal ions, enabling applications in catalysis or materials science .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in experimental data (e.g., bond lengths vs. spectroscopic observations)?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic structures to validate experimental

- Bond Length Analysis: Compare X-ray-derived bond lengths (e.g., C=O at ~1.21 Å) with DFT-optimized geometries .

- Electronic Transitions: TD-DFT predicts UV-Vis absorption bands, resolving discrepancies between experimental spectra and proposed tautomeric forms .

- Hydrogen Bonding: Non-covalent interactions (e.g., N–H···O) can be visualized using AIM theory to explain crystallization patterns .

Q. What strategies are recommended for refining crystal structures of diethyl 6-methylpyridazine-3,4-dicarboxylate derivatives with twinning or disorder?

Methodological Answer:

- SHELXL Refinement: Use the TWIN/BASF commands to handle twinning. For disordered groups, apply PART/SUMP constraints and isotropic displacement parameters .

- ORTEP-3 Visualization: Generate thermal ellipsoid plots to identify poorly resolved regions. Adjust occupancy factors for disordered atoms iteratively .

- Validation Tools: Check R (<0.05) and CCDC validation reports to ensure structural reliability .

Q. How do steric and electronic effects influence the regioselectivity of reactions involving diethyl 6-methylpyridazine-3,4-dicarboxylate?

Methodological Answer:

- Steric Effects: The methyl group at C-6 hinders electrophilic attack at adjacent positions, directing reactions to C-3 or C-5.

- Electronic Effects: Electron-withdrawing ester groups activate the pyridazine ring for nucleophilic substitution. Frontier Molecular Orbital (FMO) analysis via DFT identifies nucleophilic/electrophilic sites .

- Case Study: In thiocyanation reactions, the C-2 position is favored due to lower LUMO energy, as observed in analogous pyrrole dicarboxylates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.